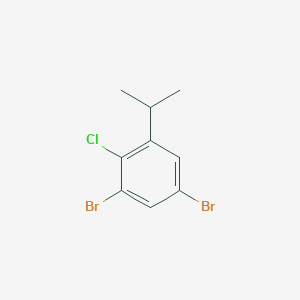
1,5-Dibromo-2-chloro-3-isopropylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dibromo-2-chloro-3-isopropylbenzene is an organic compound with the molecular formula C9H9Br2Cl It is a derivative of benzene, where the benzene ring is substituted with two bromine atoms, one chlorine atom, and an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions
1,5-Dibromo-2-chloro-3-isopropylbenzene can be synthesized through a multi-step process involving the bromination and chlorination of isopropylbenzene. One common method involves the following steps:
Bromination: Isopropylbenzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the 1 and 5 positions of the benzene ring.
Chlorination: The dibromo compound is then chlorinated using chlorine (Cl2) in the presence of a catalyst such as aluminum chloride (AlCl3) to introduce a chlorine atom at the 2 position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
化学反応の分析
Types of Reactions
1,5-Dibromo-2-chloro-3-isopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The isopropyl group can be oxidized to form different oxidation products.
Reduction Reactions: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for hydroxyl substitution, and sodium methoxide (NaOCH3) for methoxy substitution.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield 1,5-dihydroxy-2-chloro-3-isopropylbenzene, while oxidation with KMnO4 can produce 1,5-dibromo-2-chloro-3-isopropylbenzoic acid.
科学的研究の応用
1,5-Dibromo-2-chloro-3-isopropylbenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,5-Dibromo-2-chloro-3-isopropylbenzene depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups, leading to different chemical and biological effects. For example, in nucleophilic substitution reactions, the bromine and chlorine atoms can be replaced by nucleophiles, leading to the formation of new compounds with different properties.
類似化合物との比較
1,5-Dibromo-2-chloro-3-isopropylbenzene can be compared with other similar compounds, such as:
1,3-Dibromo-5-chlorobenzene: This compound lacks the isopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
1,5-Dibromo-2-chloro-3-methylbenzene: This compound has a methyl group instead of an isopropyl group, which can affect its reactivity and physical properties.
1,5-Dibromo-2-chloro-4-isopropylbenzene: This compound has the isopropyl group at a different position, which can influence its chemical behavior and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and physical properties compared to its analogs.
特性
IUPAC Name |
1,5-dibromo-2-chloro-3-propan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2Cl/c1-5(2)7-3-6(10)4-8(11)9(7)12/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBRPIIZQBPSOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC(=C1)Br)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














